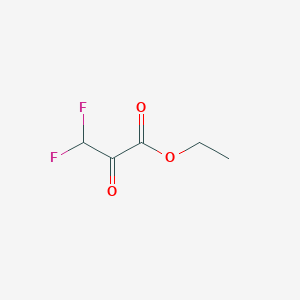

3,3-Difluoro-2-oxopropanoic acid ethyl ester

Description

Properties

Molecular Formula |

C5H6F2O3 |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

ethyl 3,3-difluoro-2-oxopropanoate |

InChI |

InChI=1S/C5H6F2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 |

InChI Key |

LBSHMNJYDBLMFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with difluoromethyl magnesium bromide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,3-difluoro-2-oxopropanoate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the fluorine atoms.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form difluoroacetic acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted products depending on the nucleophile used.

Hydrolysis: Difluoroacetic acid and ethanol.

Reduction: Difluoro-2-hydroxypropanoate.

Scientific Research Applications

Ethyl 3,3-difluoro-2-oxopropanoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to introduce fluorine atoms into molecules, which can enhance biological activity and metabolic stability.

Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce fluorine atoms into target molecules .

Comparison with Similar Compounds

Key Properties :

- Fluorine atoms enhance metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism .

- The α-ketoester group enables nucleophilic reactions, making it a versatile intermediate in organic synthesis .

Comparison with Structurally Similar Compounds

2.1. Fluorinated Propanoate Esters

Analysis :

- Fluorine vs. Chlorine : The dichloro analog (CAS 98025-26-4) exhibits greater electrophilicity due to chlorine’s lower electronegativity and larger atomic radius, favoring nucleophilic substitution reactions. However, fluorine’s smaller size and stronger C-F bond improve metabolic stability .

- Hydroxyl vs. Ketone : The hydroxyl derivative (CAS 165544-31-0) has higher polarity, reducing membrane permeability but increasing solubility in aqueous media compared to the ketoester .

- Aromatic Substitution: The trifluoromethylphenyl analog (CAS 1717-42-6) leverages aromatic interactions for target binding in medicinal chemistry, whereas the non-aromatic 3,3-difluoro derivative may prioritize aliphatic reactivity .

2.2. Heterocyclic and Aromatic Derivatives

Analysis :

- Substituent Effects : The 2-fluorophenyl group (CAS MFCD00000321) enhances dipole interactions in biological systems, while the trifluoromethyl group (CAS 89424-17-9) increases hydrophobicity and steric bulk, affecting target selectivity .

- Heterocyclic vs. Aliphatic : The furyl derivative (CAS 10031-90-0) lacks fluorine but contributes to flavor chemistry due to its heterocyclic aromaticity, contrasting with the aliphatic fluorinated ketoesters’ focus on bioactivity .

2.3. Natural Product Derivatives

Analysis :

- Phenolic vs. Fluorinated Esters: Natural phenolic esters (e.g., ethyl 3,4-dihydroxybenzoate) prioritize antioxidant activity via radical scavenging, whereas synthetic fluorinated ketoesters focus on metabolic stability and targeted reactivity .

Key Research Findings

- Synthetic Utility: 3,3-Difluoro-2-oxopropanoic acid ethyl ester serves as a precursor for fluorinated heterocycles, such as dihydrofuranopyridines, under thermal conditions .

- Biological Performance: Fluorine substitution at C3 reduces cytochrome P450-mediated degradation compared to non-fluorinated analogs, improving pharmacokinetics .

- Thermal Stability : Dichloro analogs (e.g., CAS 98025-26-4) exhibit lower thermal stability due to weaker C-Cl bonds, limiting their use in high-temperature applications .

Biological Activity

3,3-Difluoro-2-oxopropanoic acid ethyl ester is a fluorinated organic compound with notable biological activity due to its unique structural features, including two fluorine atoms and a keto group. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly regarding its interactions with biological molecules.

The molecular formula of 3,3-difluoro-2-oxopropanoic acid ethyl ester is . Its structure includes a carboxylic acid functional group, which contributes to its acidic properties and reactivity with various biological targets.

Synthesis

The synthesis of 3,3-difluoro-2-oxopropanoic acid can be achieved through several methods, including:

- Fluorination of precursors : Utilizing fluorinating agents to introduce fluorine atoms into the propanoic acid backbone.

- Esterification reactions : Converting the acid to its ethyl ester form for enhanced solubility and bioavailability.

Interaction with Biological Molecules

Research indicates that 3,3-difluoro-2-oxopropanoic acid ethyl ester exhibits electrophilic properties, allowing it to interact with nucleophiles such as amino acids and proteins. This interaction can influence various biological pathways, potentially leading to therapeutic effects or toxicity.

Case Studies and Experimental Findings

-

Inhibition Studies :

- A study evaluated the compound's inhibitory effects on enhanced vascular permeability caused by nerve growth factor (NGF) in rats. The results demonstrated significant inhibition rates across various experimental samples (Ex) as shown in Table 1.

Ex Inhibition Rate (%) 151 93 311 90 356 97 380 88 382 92 492 91 501 85 862 91 942 95 -

Effects on Urinary Frequency :

- The compound was also assessed for its effects on cyclophosphamide-induced urinary frequency in rats. The results indicated a notable increase in effective bladder capacity at specific doses (Table 2).

Ex Dose (mg/kg) Duration (min) Change Rate of Effective Bladder Capacity (%) 151 10 30-90 147 356 10 30-90 180 380 10 30-90 152 382 3 5-65 134 ... ... ... ... -

Pain Behavior Studies :

- In another experiment examining acetic acid-induced pain behaviors in rats, the compound showed varying inhibition rates (Table 3).

Ex Inhibition Rate (%) 151 53 380 44 382 38 501 55

The biological activity of this compound may be attributed to its ability to modify protein structures through covalent bonding. This interaction can lead to alterations in enzyme activity, signaling pathways, and overall cellular function.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3,3-Trifluoro-2-oxopropanoic acid | Contains three fluorine atoms; higher lipophilicity | |

| Ethyl 3,3-difluoro-2-oxopropanoate | Ethyl ester form; used in esterification reactions | |

| 2,2-Difluoroacetic acid | Simpler structure; commonly used as a building block | |

| 4-Fluorobutyric acid | Longer carbon chain; different biological activities |

Q & A

Q. What are the standard synthetic routes for preparing 3,3-difluoro-2-oxopropanoic acid ethyl ester, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via esterification of 3,3-difluoro-2-oxopropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions. Key parameters include:

- Temperature control : Reflux at ~78°C ensures complete conversion while avoiding side reactions like decarboxylation.

- Catalyst concentration : 1–5% (v/v) sulfuric acid balances reactivity and safety .

- Solvent-free conditions : Minimizes purification steps but requires rigorous drying of reactants.

For industrial scalability, continuous flow reactors with automated temperature/pressure control improve efficiency .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- NMR spectroscopy : and NMR confirm fluorinated moieties and ester linkage integrity (e.g., chemical shifts at δ -110 to -120 ppm for CF) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 193.04) validates molecular formula (CHFO) .

- FT-IR : Strong carbonyl stretches (~1740 cm) and C-F vibrations (1100–1250 cm) .

Q. What safety precautions are essential during handling and storage?

- Ventilation : Use fume hoods to avoid inhalation of volatile esters.

- Storage : Keep at -20°C in airtight containers to prevent hydrolysis or thermal degradation .

- First aid : Immediate rinsing with water for skin/eye contact; avoid ethanol-based solvents for decontamination .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing nature of fluorine atoms increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the CF group may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., ethyl 3-oxopropanoate) show:

- Reaction rate : Fluorinated esters react 2–3x faster in aminolysis .

- Byproduct formation : Increased risk of β-ketoacid decomposition under basic conditions; pH control (<8) is critical .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Discrepancies may arise from:

- Solvent effects : Polar solvents (DMSO-d) vs. CDCl can shift signals by 5–10 ppm .

- Impurities : Trace acids (e.g., unreacted 3,3-difluoro-2-oxopropanoic acid) can protonate the ester, altering splitting patterns. Use HPLC-MS to quantify residual acids (<0.5% threshold) .

Q. What strategies are effective for designing multi-step syntheses of fluorinated analogs (e.g., pyridinyl or aryl derivatives)?

- Intermediate functionalization : Use Claisen condensation to introduce fluorinated ketones (e.g., 3,3-difluoro-2-oxohexanoate) before esterification .

- Cross-coupling : Palladium-catalyzed coupling of ethyl 3,3-difluoro-2-oxopropanoate with aryl halides (e.g., 2,6-dichloro-5-fluoropyridine) under Suzuki-Miyaura conditions .

Q. How does fluorination impact the compound’s bioactivity in drug discovery contexts?

- Metabolic stability : CF groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Binding affinity : Fluorine’s electronegativity enhances hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors) .

Methodological Challenges and Solutions

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs

| Property | 3,3-Difluoro-2-oxopropanoate | Ethyl 3-oxopropanoate |

|---|---|---|

| Boiling point | 145–150°C | 132–135°C |

| logP | 1.2 (hydrophobic) | 0.8 |

| Reactivity (k) | 0.45 min | 0.18 min |

| Metabolic stability (t) | 8.2 hrs (human liver microsomes) | 2.1 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.